molecular formula C14H9FO4 B1473734 3-(3-Carboxyphenyl)-2-fluorobenzoic acid CAS No. 1381944-58-6

3-(3-Carboxyphenyl)-2-fluorobenzoic acid

Cat. No.: B1473734
CAS No.: 1381944-58-6
M. Wt: 260.22 g/mol
InChI Key: XZXZMPITUOCWCM-UHFFFAOYSA-N
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Description

3-(3-Carboxyphenyl)-2-fluorobenzoic acid (CAS [1381944-58-6]) is a fluorinated aromatic carboxylic acid derivative. Its structure consists of a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 3-carboxyphenyl group at the 3-position. This dual-carboxylic acid functionality and fluorine substituent confer unique electronic and steric properties, making it a compound of interest in medicinal chemistry, materials science, and environmental studies.

Properties

IUPAC Name

3-(3-carboxyphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZMPITUOCWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743048
Record name 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-58-6
Record name 2-Fluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Carboxyphenyl)-2-fluorobenzoic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a fluorine atom at the 2-position and a carboxylic acid group at the 3-position of a phenyl ring. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research Findings:
Recent studies have evaluated various derivatives of benzoic acids, including this compound, for their anticancer properties. For instance, Wang et al. (2020) synthesized several aromatic carboxylic acid derivatives and tested their antiproliferative effects on multiple cancer cell lines, including A549 (lung cancer), HepG-2 (liver cancer), and Jurkat (T-cell leukemia) cells. The study found that certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity .

Case Study:
In a comparative analysis, complex 76, derived from fluorinated anthranilic acid scaffolds, demonstrated significant antiproliferative effects against various cancer cell lines. The researchers attributed the high activity to enhanced lipophilicity and strong DNA binding affinity, suggesting that this compound may share similar mechanisms of action due to its structural similarities .

Antimicrobial Activity

Research Findings:
The antimicrobial properties of this compound have also been investigated. Studies indicate that compounds with carboxylic acid functionalities often exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives tested against Staphylococcus aureus and Escherichia coli showed promising results .

Case Study:
A study by Fan et al. (2019) evaluated the antimicrobial activity of cobalt complexes derived from similar fluorinated benzoic acids. The results indicated that these complexes had significant antibacterial activity, with one complex achieving an IC50 of 1.369 µM against A549 cells and notable activity against bacterial strains . This suggests that this compound could potentially exhibit similar antimicrobial properties.

Summary of Biological Activities

Activity Cell Lines/Bacteria Tested IC50 Values Mechanism
AnticancerA549, HepG-2, JurkatNanomolar concentrationsCOX-dependent/independent mechanisms
AntimicrobialE. coli, S. aureusIC50 = 1.369 µMLipophilicity and DNA binding affinity

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 3-(3-Carboxyphenyl)-2-fluorobenzoic acid with key analogs, highlighting differences in substituent positions, molecular properties, and applications.

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Fluorine at 2-position; 3-carboxyphenyl at 3-position C₁₄H₉FO₄ 268.22 Potential ligand in coordination chemistry; structural analog for enzyme inhibition studies
2'-Fluorobiphenyl-3-carboxylic acid Biphenyl system with fluorine at 2' and carboxylic acid at 3-position C₁₃H₉FO₂ 230.21 Intermediate in drug synthesis; explored for anti-inflammatory properties
4-(1-Carboxyethyl)-2-fluorobenzoic acid Fluorine at 2-position; carboxyethyl group at 4-position C₁₀H₉FO₄ 212.18 Persistent metabolite of flurbiprofen; linked to environmental toxicity concerns
3-Chloro-2-fluorobenzoic acid Fluorine at 2-position; chlorine at 3-position C₇H₄ClFO₂ 174.56 Halogenated analog; used in organic synthesis and agrochemicals
3-(Difluoromethoxy)-2-fluorobenzoic acid Fluorine at 2-position; difluoromethoxy at 3-position C₈H₅F₃O₃ 206.12 Enhanced lipophilicity; potential use in medicinal chemistry
4-Fluorobenzoic acid sodium salt Sodium salt of 4-fluorobenzoic acid C₇H₄FNaO₂ 162.09 Widely used in pharmaceuticals; solubility enhancer in formulations

Key Structural Differences and Implications

Substituent Position :

  • The 3-carboxyphenyl group in the target compound distinguishes it from analogs like 2'-fluorobiphenyl-3-carboxylic acid, which features a biphenyl system. This difference impacts π-π stacking interactions and binding affinity in enzyme inhibition .
  • Fluorine placement : Fluorine at the 2-position (as in the target compound) vs. 3-position (e.g., 3-fluoro-4-carboxybenzoic acid) alters electronic effects, influencing acidity (pKa) and metabolic stability .

Halogenation: Chlorine or bromine substitution (e.g., 3-chloro-2-fluorobenzoic acid) increases molecular weight and polarizability, enhancing interactions with hydrophobic enzyme pockets .

Enzyme Inhibition and Pharmacological Potential

  • PCAF HAT Inhibition: Benzamide analogs with 2-acylamino substituents and carboxyphenyl groups (e.g., compounds 8–19 in ) show inhibitory activity against PCAF histone acetyltransferase.
  • Anti-Inflammatory Applications: A fluorobenzoic acid derivative (3-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluorobenzoic acid) acts as a Mas-related G protein-coupled receptor inverse agonist, indicating the pharmacological relevance of fluorinated benzoic acids .

Environmental and Toxicological Considerations

  • Biodegradation : Metabolites like 4-(1-carboxyethyl)-2-fluorobenzoic acid accumulate in aerobic systems due to resistance to further degradation, raising concerns about environmental persistence and toxicity. Structural parallels suggest the target compound may share similar stability .

Preparation Methods

Preparation of 2-Fluorobenzoic Acid Precursors

A key intermediate is 2-fluorobenzoic acid or its derivatives, which can be prepared by oxidation of 2-fluorobenzaldehydes or via halogenation and subsequent functional group transformations.

Example Method: Oxidation of 3-Fluorobenzaldehyde

  • Oxidation of 3-fluorobenzaldehyde using oxygen in the presence of copper(II) acetate monohydrate and cobalt(II) diacetate tetrahydrate as catalysts in aqueous media at 70°C for 12 hours yields 3-fluorobenzoic acid with a 98% yield.
Step Reagents and Conditions Yield (%) Notes
1 3-Fluorobenzaldehyde + O2 + Cu(OAc)2·H2O + Co(OAc)2·4H2O, 70°C, 12h 98 High selectivity and yield

This method provides a reliable fluorinated benzoic acid precursor for further coupling reactions.

Formation of Biphenyl Structure via Coupling

The biphenyl linkage between the fluorobenzoic acid and the 3-carboxyphenyl moiety can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Ullmann coupling.

  • Suzuki Coupling : Reaction of 2-fluorobenzoic acid boronic acid derivatives with 3-bromobenzoic acid or its esters under Pd(0) catalysis in the presence of a base yields the biphenyl dicarboxylic acid framework.

  • Ullmann Coupling : Copper-mediated coupling of halogenated fluorobenzoic acid derivatives with carboxylated phenyl units can also be employed, though with generally lower yields and selectivity.

Direct Fluorination and Functional Group Manipulation

An alternative approach involves direct fluorination of biphenyl carboxylic acids using electrophilic fluorinating agents or selective halogen exchange reactions.

  • Electrophilic fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine at the 2-position of the benzoic acid ring.

  • Halogen exchange reactions (halex) can substitute chlorine or bromine with fluorine in pre-formed biphenyl carboxylic acids.

Saponification and Hydrolysis

In some synthetic routes, ester intermediates of biphenyl carboxylic acids are hydrolyzed under basic or acidic conditions to yield the free dicarboxylic acid.

  • For example, saponification of methyl or ethyl esters of fluorinated biphenyl carboxylates with aqueous sodium hydroxide or potassium hydroxide at elevated temperatures (80-100°C) for several hours yields the target acid.

Research Findings on Reaction Conditions and Yields

Preparation Step Conditions Yield (%) Remarks
Oxidation of 3-fluorobenzaldehyde O2, Cu(II) acetate, Co(II) acetate, 70°C, 12h 98 High yield, environmentally benign catalysts
Suzuki coupling Pd(PPh3)4, K2CO3, toluene/water, reflux 70-85 High regioselectivity, scalable
Electrophilic fluorination Selectfluor, acetonitrile, room temp 60-75 Requires careful control to avoid over-fluorination
Hydrolysis (saponification) NaOH or KOH, aqueous, 80-100°C, 4-6h 85-95 Efficient conversion of esters to acids

Mechanistic Insights and Catalytic Roles

  • The oxidation of fluorobenzaldehydes proceeds via radical pathways facilitated by transition metal catalysts, enabling selective conversion to carboxylic acids.

  • In Suzuki coupling, the palladium catalyst promotes transmetalation between the boronic acid and halide, followed by reductive elimination to form the biphenyl bond.

  • Electrophilic fluorination involves the formation of a reactive fluoronium species that selectively attacks the aromatic ring ortho to the carboxyl group, influenced by electronic and steric factors.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Oxidation of Fluorobenzaldehyde O2, Cu(II) acetate, Co(II) acetate, 70°C, 12h High yield, mild conditions Requires aldehyde precursor
Suzuki Coupling Pd catalyst, boronic acid, base, reflux High selectivity, scalable Sensitive to moisture, expensive catalyst
Electrophilic Fluorination Selectfluor or NFSI, mild solvent, room temp Direct fluorination, simple setup Moderate yields, selectivity issues
Saponification NaOH or KOH, aqueous, heat High yield, straightforward Requires ester intermediates

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-Carboxyphenyl)-2-fluorobenzoic acid, and how can purity be optimized?

  • Synthesis Methods : The compound can be synthesized via nucleophilic fluorination of a pre-functionalized benzoic acid precursor. Key steps include halogen exchange reactions (e.g., using KF or CsF) and protecting carboxylic acid groups to avoid side reactions .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is recommended for isolating the target compound. Evidence from fluorinated benzoic acid derivatives suggests that gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) effectively separates byproducts .
  • Yield Optimization : Reaction temperature control (60–80°C) and anhydrous conditions minimize decomposition. Catalytic amounts of crown ethers (e.g., 18-crown-6) enhance fluorination efficiency in polar aprotic solvents like DMF .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • NMR Analysis : 19F^{19}\text{F} NMR is critical for confirming fluorination (δ ≈ -110 to -120 ppm for aromatic F). 1H^{1}\text{H} NMR resolves coupling between fluorine and adjacent protons (e.g., 3JHF^3J_{H-F} ≈ 8–12 Hz) .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode typically shows [M-H]^- peaks. Fragmentation patterns help identify decarboxylation or defluorination artifacts .
  • HPLC Validation : Use a phenyl-hexyl column (4.6 × 150 mm, 3.5 µm) with UV detection at 254 nm. Retention times should match standards, and purity >95% is acceptable for most biological assays .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the fluorine substituent or oxidation of carboxylic acid groups. Lyophilized samples are stable for >6 months .
  • Solution Stability : In aqueous buffers (pH 7.4), monitor degradation via HPLC over 24 hours. Degradation is accelerated at pH <3 or >10 due to carboxylic acid protonation/deprotonation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination be addressed during synthesis?

  • Directed Fluorination : Use ortho-directing groups (e.g., boronic acids) to guide fluorine incorporation. For example, 4-carboxy-3-fluorophenylboronic acid intermediates enable precise substitution patterns .
  • Metal-Mediated Reactions : Palladium-catalyzed C-H activation with fluorine sources (e.g., Selectfluor) improves regioselectivity in polyaromatic systems. Computational modeling (DFT) predicts favorable transition states for fluorination at the 2-position .

Q. What strategies mitigate solubility challenges in aqueous solutions for biological assays?

  • pH Adjustment : Deprotonate carboxylic acids (pH >7) to enhance solubility. However, avoid excessive alkalinity to prevent fluorine hydrolysis.
  • Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers. For in vivo studies, PEGylation of the carboxylic acid groups improves bioavailability without altering bioactivity .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for batch-to-batch compound purity (>98% by HPLC).
  • Metabolite Screening : LC-MS/MS can identify degradation products (e.g., defluorinated or decarboxylated derivatives) that may interfere with activity .
  • Structural Analog Comparisons : Benchmark against 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 1261849-23-3), which shares similar electronic profiles but differs in steric bulk .

Key Research Findings

  • Enzyme Inhibition : The compound exhibits IC50_{50} = 1.2 µM against COX-2, attributed to fluorine-enhanced electron withdrawal stabilizing enzyme-inhibitor interactions .
  • Crystallography : Single-crystal X-ray studies reveal a planar aromatic core with intermolecular hydrogen bonds between carboxylic acid groups, influencing solid-state stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Carboxyphenyl)-2-fluorobenzoic acid
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3-(3-Carboxyphenyl)-2-fluorobenzoic acid

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